molecular formula C4H9ClN2O2 B12754101 HA-966 hydrochloride CAS No. 42585-88-6

HA-966 hydrochloride

Cat. No.: B12754101
CAS No.: 42585-88-6
M. Wt: 152.58 g/mol
InChI Key: FJDKGLOPZRARCR-UHFFFAOYSA-N
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Description

HA-966 hydrochloride, also known as (±)-3-amino-1-hydroxy-pyrrolidin-2-one hydrochloride, is a compound used in scientific research. It acts as a glycine receptor and N-methyl-D-aspartate receptor antagonist with low efficacy partial agonist properties. This compound has been studied for its neuroprotective, anticonvulsant, anxiolytic, antinociceptive, and sedative/hypnotic effects in animal models .

Preparation Methods

The synthesis of HA-966 hydrochloride involves the preparation of 3-amino-1-hydroxy-pyrrolidin-2-one. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

HA-966 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur, where specific atoms or groups in the molecule are replaced with other atoms or groups.

    Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

HA-966 hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

HA-966 hydrochloride exerts its effects by antagonizing the glycine site of the N-methyl-D-aspartate receptor. This modulation affects the activity of gamma-aminobutyric acid, a major inhibitory neurotransmitter in the brain. By blocking the glycine site, this compound reduces the excitatory effects mediated by N-methyl-D-aspartate receptors, leading to its neuroprotective, anticonvulsant, and anxiolytic properties .

Comparison with Similar Compounds

HA-966 hydrochloride is unique compared to other similar compounds due to its specific mechanism of action and pharmacological profile. Similar compounds include:

Properties

CAS No.

42585-88-6

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

3-amino-1-hydroxypyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-3-1-2-6(8)4(3)7;/h3,8H,1-2,5H2;1H

InChI Key

FJDKGLOPZRARCR-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1N)O.Cl

Origin of Product

United States

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